molecular formula C7H11NO5 B14752120 Ethyl acetoxy(acetyl)carbamate CAS No. 2139-93-7

Ethyl acetoxy(acetyl)carbamate

Cat. No.: B14752120
CAS No.: 2139-93-7
M. Wt: 189.17 g/mol
InChI Key: GGCXFPBIKZXKFS-UHFFFAOYSA-N
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Description

Ethyl acetoxy(acetyl)carbamate is a chemical compound with the molecular formula C7H11NO5. It is also known by its systematic name, carbamic acid, N-acetyl-N-(acetyloxy)-, ethyl ester . This compound is characterized by its unique structure, which includes both acetoxy and acetyl functional groups attached to a carbamate backbone. It is used in various chemical processes and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl acetoxy(acetyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a base such as pyridine .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This one-pot reaction allows for the high-purity isolation of the product through simple filtration.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The choice of reagents and reaction conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl acetoxy(acetyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl acetoxy(acetyl)carbamate involves its hydrolysis to release ethyl carbamate and acetic acid. This hydrolysis can occur under physiological conditions, making it useful as a prodrug. The released ethyl carbamate can then exert its effects on molecular targets, such as enzymes or receptors, depending on the specific application .

Comparison with Similar Compounds

Ethyl acetoxy(acetyl)carbamate can be compared with other carbamate derivatives, such as:

The uniqueness of this compound lies in its dual functional groups (acetoxy and acetyl), which provide distinct reactivity and versatility in various chemical reactions and applications .

Properties

CAS No.

2139-93-7

Molecular Formula

C7H11NO5

Molecular Weight

189.17 g/mol

IUPAC Name

[acetyl(ethoxycarbonyl)amino] acetate

InChI

InChI=1S/C7H11NO5/c1-4-12-7(11)8(5(2)9)13-6(3)10/h4H2,1-3H3

InChI Key

GGCXFPBIKZXKFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C(=O)C)OC(=O)C

Origin of Product

United States

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